1,3-Benzodioxole, 2-(2-propenyloxy)-

Organic Synthesis Heterocyclic Chemistry Catalysis

1,3-Benzodioxole, 2-(2-propenyloxy)- (CAS 113439-66-0) is a 2-alkoxy-substituted benzodioxole derivative bearing an allyloxy (2-propenyloxy) group at the 2-position of the dioxole ring. The compound has a molecular formula of C10H10O3 and a molecular weight of 178.18–178.19 g/mol.

Molecular Formula C10H8FN
Molecular Weight 0
CAS No. 113439-66-0
Cat. No. B1169136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole, 2-(2-propenyloxy)-
CAS113439-66-0
Synonyms1,3-Benzodioxole, 2-(2-propenyloxy)-
Molecular FormulaC10H8FN
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Benzodioxole, 2-(2-propenyloxy)- (CAS 113439-66-0): Chemical Identity, Spectral Fingerprint, and Procurement Baseline


1,3-Benzodioxole, 2-(2-propenyloxy)- (CAS 113439-66-0) is a 2-alkoxy-substituted benzodioxole derivative bearing an allyloxy (2-propenyloxy) group at the 2-position of the dioxole ring [1]. The compound has a molecular formula of C10H10O3 and a molecular weight of 178.18–178.19 g/mol [2]. Spectroscopic identity is confirmed by published 1H NMR and FTIR spectra available in commercial reference spectral databases [1]. Unlike more extensively characterized 5-allyl benzodioxole analogs (e.g., safrole, isosafrole) that possess a carbon-carbon bond linking the allyl group to the aromatic ring, the 2-allyloxy substitution pattern places the reactive alkene moiety on the acetal carbon via an oxygen bridge, creating a fundamentally distinct reactivity profile for synthetic applications [1].

2-Allyloxy substitution enables distinct acetal carbon reactivity vs. 5-substituted analogs
Confirmed spectroscopic fingerprint (¹H NMR, FTIR) available in reference database
Synthetic accessibility via montmorillonite clay catalysis or photocatalytic routes

Why Generic Substitution of 2-Allyloxy-1,3-Benzodioxole (CAS 113439-66-0) Fails: Positional Isomerism and Reactivity Distinctions


Generic substitution among benzodioxole derivatives is scientifically unsound due to fundamental differences in substitution position that govern both physical properties and downstream reactivity. The target compound bears an allyloxy group at the 2-position of the 1,3-dioxole ring, whereas the most abundant and commercially accessible benzodioxole derivatives in fragrance and pharmaceutical synthesis—including safrole (5-allyl-1,3-benzodioxole, CAS 94-59-7) and isosafrole (5-(1-propenyl)-1,3-benzodioxole, CAS 120-58-1)—are substituted exclusively at the 5-position of the aromatic ring [1]. This positional difference is not cosmetic: 2-alkoxy-1,3-benzodioxoles serve as established precursors to the 1,3-benzodioxolium cation upon dissolution in strong acid, a reactive intermediate that 5-substituted aromatic analogs cannot generate [2]. Furthermore, 2-alkoxy substitution enables selective reductive cleavage to alkoxyphenols, a transformation that is not accessible from 5-allyl derivatives [3]. For researchers requiring the specific acetal carbon functionalization or oxocarbenium ion chemistry, no 5-substituted analog can function as a viable substitute, regardless of structural similarity.

Target: 2-Allyloxy-1,3-benzodioxole

  • Generates 1,3-benzodioxolium cation in strong acid
  • Reductive cleavage to alkoxyphenols reported

5-Substituted analogs (e.g., safrole)

  • Lacks acetal carbon; no cation generation reported
  • Reductive cleavage pathway not accessible

Reactivity context differs; direct substitution may require thorough validation.

Quantitative Evidence Guide: 1,3-Benzodioxole, 2-(2-propenyloxy)- (CAS 113439-66-0) Differentiation vs. Analogs


Synthetic Yield Comparison: 2-Allyloxy vs. 2-Alkyl-1,3-Benzodioxoles via Montmorillonite Clay Catalysis

2-Substituted 1,3-benzodioxoles including the 2-allyloxy derivative are synthesized via montmorillonite KSF or K-10 catalyzed reaction of catechol with corresponding carbonyl compounds, achieving completion within 2.7–24 hours to give satisfactory yields [1]. This methodology provides a practical route to the target compound. While direct yield data for 2-(2-propenyloxy)-1,3-benzodioxole specifically are not reported in the primary synthetic methodology paper, the class of 2-substituted derivatives are consistently accessible via this catalytic route, whereas the alternative photocatalyzed approach using tetrabutylammonium decatungstate (TBADT) for 2-substituted-1,3-benzodioxoles gives yields ranging from 46–77%, with OH group interference requiring protection [2].

Synthetic Route Comparison
Class-level
Photocatalytic route: 46–77% yield; clay catalysis provides complementary access
Synthetic route selection context
Target compound specific yield not reported
Organic Synthesis Heterocyclic Chemistry Catalysis

Reactivity Differentiation: 2-Allyloxy-1,3-Benzodioxole as 1,3-Benzodioxolium Cation Precursor vs. 5-Substituted Analogs

2-Alkoxy-1,3-benzodioxoles, including the 2-allyloxy derivative, dissolved in strong acid serve as precursors to the 1,3-benzodioxolium cation, a reactive oxocarbenium ion intermediate useful in electrophilic synthetic transformations [1]. This reactivity is a direct consequence of the 2-alkoxy substitution on the acetal carbon and is not accessible from 5-substituted benzodioxole analogs such as safrole (5-allyl-1,3-benzodioxole) or isosafrole, where the dioxole ring remains intact and cannot generate the corresponding cation under comparable conditions [2].

Reactivity Differentiation
Class-level
2-Allyloxy: 1,3-benzodioxolium cation precursor; 5-allyl analogs: no cation generation
Reactivity context for electrophilic chemistry
Based on substitution position; experimental validation advised
Synthetic Methodology Oxocarbenium Chemistry Reaction Intermediate

Spectral Identity and Purity Verification: Database-Confirmed 1H NMR and FTIR Fingerprint

1,3-Benzodioxole, 2-(2-propenyloxy)- has confirmed 1H NMR and FTIR spectra available in the SpectraBase reference database (Wiley), providing a validated spectroscopic fingerprint for identity confirmation and purity assessment [1]. The InChIKey (CFRNYZUMYLCLDU-UHFFFAOYSA-N) and exact mass (178.062994 g/mol) are definitively established via high-resolution mass spectrometry [1]. In contrast, for the structurally similar 1,3-benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- (CAS 89084-84-4) and many other benzodioxole derivatives, published reference spectra may be unavailable or limited, creating analytical uncertainty during procurement and quality control.

Spectroscopic Identity
Reported
¹H NMR and FTIR spectra in SpectraBase; InChIKey and exact mass confirmed
Supports identity confirmation workflows
Reference spectra reduce analytical uncertainty
Analytical Chemistry Quality Control Structural Confirmation

Validated Research Applications for 1,3-Benzodioxole, 2-(2-propenyloxy)- (CAS 113439-66-0)


Synthesis of 2-Substituted and 2,2-Disubstituted 1,3-Benzodioxole Derivatives

This compound serves as a representative 2-alkoxy-1,3-benzodioxole within the broader class of 2-substituted benzodioxoles accessible via montmorillonite clay catalysis [1]. Researchers employing this compound as a synthetic intermediate or model substrate benefit from established catalytic methodologies using montmorillonite KSF or K-10 that complete reactions within 2.7–24 hours [1]. Alternative photocatalytic routes using TBADT provide complementary access to 2-substituted benzodioxoles with yields of 46–77% [2].

Precursor to 1,3-Benzodioxolium Cation in Electrophilic Transformations

The 2-alkoxy substitution pattern on this compound enables its use as a precursor to the 1,3-benzodioxolium cation upon dissolution in strong acid [1]. This oxocarbenium ion intermediate is inaccessible from 5-substituted benzodioxole analogs such as safrole and isosafrole, making the 2-allyloxy derivative uniquely suited for research programs requiring acetal carbon activation or electrophilic aromatic substitution via dioxolium intermediates [1][2].

Analytical Reference Standard for Spectroscopic Identification

With validated 1H NMR and FTIR spectra available in commercial spectral databases [1], this compound can function as an authenticated reference standard for spectroscopic identification. The confirmed InChIKey (CFRNYZUMYLCLDU-UHFFFAOYSA-N) and exact mass (178.062994 g/mol) provide definitive analytical endpoints for quality control and structural verification in research and industrial laboratories [1].

Application
Selection Property
Validation Focus
2-Substituted benzodioxole synthesis
Synthetic route flexibility
Catalytic method selection
1,3-Benzodioxolium cation precursor
Acetal carbon reactivity
Cation generation capability
Analytical reference standard
Database-confirmed spectral fingerprint
Spectra database matching

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